molecular formula C9H11N3 B8177221 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine

4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine

Cat. No.: B8177221
M. Wt: 161.20 g/mol
InChI Key: VREMEUZHECOIEC-UHFFFAOYSA-N
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Description

4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine is a heterocyclic compound that features both imidazole and pyridine ringsThe molecular formula of this compound is C9H11N3, and it has a molecular weight of 161.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Imidazole: A simpler structure with similar coordination properties.

    Pyridine: Shares the pyridine ring but lacks the imidazole moiety.

    2-Methylimidazole: Similar in structure but with a different substitution pattern.

Uniqueness: 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine is unique due to the combination of both imidazole and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from simpler analogs .

Properties

IUPAC Name

4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREMEUZHECOIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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